Clephedrone

Monoamine transporters DAT/NET/SERT Neuropharmacology

Clephedrone (4‑chloromethcathinone) is a synthetic cathinone with a unique 4‑chloro substitution that confers a specific substrate profile at dopamine, norepinephrine, and serotonin transporters (DAT/NET/SERT), comparable to mephedrone. Unlike 4‑bromo, 3‑chloro, or N‑ethyl analogs, Clephedrone exhibits intermediate locomotor potency and fully substitutes for methamphetamine, cocaine, and MDMA in drug discrimination studies. These empirically defined characteristics make it an essential, non‑substitutable reference compound for in vitro uptake/release assays, preclinical abuse liability assessment, and cardiovascular safety studies. Select Clephedrone for its well‑characterized, distinct pharmacological fingerprint.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 1225843-86-6
Cat. No. B10765662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClephedrone
CAS1225843-86-6
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Cl)NC
InChIInChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3
InChIKeyUEJBEYOXRNGPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clephedrone (CAS 1225843-86-6) Procurement Guide: Analytical Reference Standards & Research Applications


Clephedrone (4‑chloromethcathinone, 4‑CMC; CAS 1225843‑86‑6) is a synthetic cathinone of the phenethylamine class, defined by a 4‑chloro substitution on the phenyl ring of the methcathinone scaffold [REFS‑1]. It is classified as a stimulant new psychoactive substance (NPS) and is frequently encountered in forensic and toxicological casework [REFS‑2]. The compound is commercially available as an analytical reference standard, predominantly as the hydrochloride salt (CAS 2319878‑22‑1), with certified solution standards for GC/MS and LC/MS applications offered by multiple accredited suppliers [REFS‑3][REFS‑4]. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol [REFS‑1].

Why Clephedrone Cannot Be Interchanged with Other Synthetic Cathinones: Quantitative Differentiation Evidence


Within the cathinone class, minor structural modifications—such as ring substitution pattern or N‑alkyl chain length—produce non‑linear and often divergent pharmacological profiles that preclude generic substitution. Clephedrone's 4‑chloro substitution confers a specific substrate profile at dopamine, norepinephrine, and serotonin transporters (DAT/NET/SERT) that is not recapitulated by 4‑bromo, 3‑chloro, or N‑ethyl analogs [REFS‑1][REFS‑2]. In vivo, clephedrone produces cardiovascular and locomotor stimulation with a potency comparable to mephedrone, whereas other 4‑chloro analogs (e.g., 4‑chloroethcathinone, 4‑CαPPP) exhibit markedly lower potency [REFS‑1]. Additionally, human pharmacokinetic data reveal a delayed onset and peak of effects relative to methylone, a property that impacts experimental design in controlled human studies [REFS‑3]. These quantitative differences underscore that clephedrone is not a functional substitute for related cathinones and must be selected based on its specific, empirically defined characteristics.

Clephedrone (4-CMC) Comparative Evidence: Transporter Substrate Profile, In Vivo Potency & Human Pharmacokinetics


Clephedrone vs. 4‑Chloroethcathinone (4‑CEC) & 4‑CαPPP: Transporter Substrate vs. Inhibitor Functional Divergence

In synaptosomal uptake and release assays, clephedrone (4‑CMC) and mephedrone both functioned as substrates at DAT, NET, and SERT with similar potency across all three transporters [REFS‑1]. In contrast, 4‑chloro‑α‑pyrrolidinopropiophenone (4‑CαPPP) acted as an uptake inhibitor at DAT and NET with similar potency at each site, but had minimal activity at SERT [REFS‑1]. 4‑Chloroethcathinone (4‑CEC) was a low‑potency uptake inhibitor at DAT and NET but a substrate at SERT [REFS‑1].

Monoamine transporters DAT/NET/SERT Neuropharmacology In vitro

Clephedrone In Vivo Potency: Locomotor Activity Ranking in Mice vs. N‑Ethylpentylone, Dimethylone, Dibutylone

In an open‑field locomotor assay in Swiss‑Webster mice, clephedrone increased locomotor activity. Maximal effects were similar among the test compounds, but relative potencies, determined by ED₅₀ comparisons, were ranked: methamphetamine > N‑ethylpentylone > clephedrone > dimethylone > MDMA > cocaine > dibutylone [REFS‑1].

Locomotor activity Behavioral pharmacology In vivo Mice

Clephedrone Discriminative Stimulus Substitution Profile in Rats: Full Substitution for Methamphetamine, Cocaine, and MDMA

In Sprague‑Dawley rats trained to discriminate cocaine, methamphetamine, or MDMA from vehicle, clephedrone fully substituted for the discriminative stimulus effects of methamphetamine, cocaine, and MDMA [REFS‑1]. In contrast, dimethylone produced only 67% cocaine‑appropriate responding, and N‑ethylpentylone produced only 50% MDMA‑appropriate responding [REFS‑1].

Drug discrimination Abuse liability Behavioral pharmacology Rats

Clephedrone Cardiovascular & Locomotor Effects in Rats: Potency Comparison with Mephedrone, 4‑CEC, 4‑CαPPP

In rats implanted with telemetry transmitters, clephedrone (4‑CMC) increased blood pressure, heart rate, and locomotor activity to a similar extent as mephedrone [REFS‑1]. In contrast, 4‑CEC and 4‑CαPPP were less potent at increasing blood pressure and had only modest stimulatory effects on heart rate and locomotor activity [REFS‑1].

Cardiovascular Telemetry In vivo Rats

Clephedrone Human Pharmacokinetics: Delayed Onset and Peak Effects vs. Methylone

In a controlled observational study of healthy volunteers (n=8) self‑administering a single oral dose of clephedrone (100 or 150 mg), clephedrone produced stimulant‑like subjective effects with a delayed onset and peak compared to methylone [REFS‑1]. Peak oral fluid concentrations of clephedrone occurred later, consistent with its delayed pharmacodynamic profile [REFS‑1].

Human pharmacokinetics Oral fluid Absorption Clinical pharmacology

Analytical Reference Standard Availability: Certified Solution Standard with DEA Exemption

Clephedrone hydrochloride is commercially available as a certified reference material (CRM) solution at 1 mg/mL (as free base) in methanol, suitable for GC/MS and LC/MS applications [REFS‑1]. This CRM is classified as a USDEA exempt chemical preparation, requiring no DEA registration or paperwork for procurement within the USA [REFS‑1]. In contrast, many synthetic cathinones require Schedule I licensing, creating administrative barriers.

Analytical reference standard Forensic toxicology GC/MS LC/MS

Clephedrone (4-CMC) Evidence-Based Application Scenarios for Research & Forensic Procurement


In Vitro Monoamine Transporter Studies: Substrate Mechanism Validation

Clephedrone's established profile as a substrate at DAT, NET, and SERT—with potency comparable to mephedrone [REFS‑1]—makes it a suitable reference compound for in vitro assays (e.g., synaptosomal uptake/release) designed to characterize the mechanism of novel cathinones. Its substrate behavior contrasts with the inhibitor profiles of 4‑CαPPP and 4‑CEC [REFS‑1], enabling direct comparisons across mechanistic classes.

In Vivo Behavioral Pharmacology: Locomotor and Drug Discrimination Reference Standard

Clephedrone's intermediate locomotor potency (ranked 3rd of 7 compounds) [REFS‑2] and its full substitution for methamphetamine, cocaine, and MDMA discriminative stimuli [REFS‑2] position it as a versatile reference for preclinical abuse liability assessment. It can serve as a positive control in drug discrimination studies involving mixed-action stimulants, and its dose‑response characteristics allow for clear separation from ceiling effects observed with more potent analogs like N‑ethylpentylone [REFS‑2].

Cardiovascular Safety Pharmacology: Potent Stimulant Reference with Mephedrone-Like Profile

In telemetry‑implanted rats, clephedrone produces increases in blood pressure, heart rate, and locomotion that are quantitatively similar to mephedrone [REFS‑1]. This profile supports its use as a positive control in cardiovascular safety studies of novel cathinones, particularly when the objective is to benchmark against a well‑characterized, potent stimulant.

Human Experimental Pharmacology: Studies Requiring Delayed Pharmacokinetic Profile

Clephedrone's delayed onset and peak of subjective effects relative to methylone [REFS‑3] makes it a candidate for controlled human studies investigating the relationship between absorption kinetics and pharmacodynamic response. Its oral fluid concentration time‑course [REFS‑3] is also valuable for developing and validating analytical methods for detecting synthetic cathinones in non‑invasive biological matrices.

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